N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylquinoline-4-carboxamide

Medicinal Chemistry NADPH Oxidase Inhibition Structure-Activity Relationship

This quinoline-4-carboxamide is distinguished by a rigid 2-methyl-1,3-dioxoisoindolin-4-yl amide substituent absent from common N-phenyl or N-benzyl analogs, directly altering the hydrogen-bonding pharmacophore and conformational landscape relevant to NOX isoform binding. A computed XLogP3 of 4.2 predicts superior membrane partitioning versus polar probes like apocynin (XLogP3 0.5), making it a suitable starting point for intracellular NOX1/NOX4 engagement studies. Its documented inactivity across eight PubChem bioassays (kinase, E3 ligase, GPCR) supports use as a clean negative control. Researchers building SAR around the 2-phenylquinoline-4-carboxamide scaffold can leverage this compound as a unique branching point to systematically probe isoindole-dione effects on NOX selectivity. Independent NOX potency validation is required, as peer-reviewed quantitative data for this specific molecule is currently limited.

Molecular Formula C25H17N3O3
Molecular Weight 407.429
CAS No. 683232-32-8
Cat. No. B2403822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylquinoline-4-carboxamide
CAS683232-32-8
Molecular FormulaC25H17N3O3
Molecular Weight407.429
Structural Identifiers
SMILESCN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
InChIInChI=1S/C25H17N3O3/c1-28-24(30)17-11-7-13-20(22(17)25(28)31)27-23(29)18-14-21(15-8-3-2-4-9-15)26-19-12-6-5-10-16(18)19/h2-14H,1H3,(H,27,29)
InChIKeyVLFITYXDEDWOLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Technical Primer on N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylquinoline-4-carboxamide (CAS 683232-32-8)


N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylquinoline-4-carboxamide (CAS 683232-32-8) is a synthetic small molecule belonging to the quinoline-4-carboxamide class, distinguished by a 2-methyl-1,3-dioxoisoindolin-4-yl substituent on the amide nitrogen [1]. The compound has a molecular weight of 407.4 g/mol, a computed XLogP3 of 4.2, a topological polar surface area of 79.4 Ų, and 1 hydrogen-bond donor paired with 4 hydrogen-bond acceptors [REFS-2, REFS-3]. It is primarily cited as a research-grade NADPH oxidase (NOX) inhibitor, though the depth of published pharmacological annotation remains limited .

Why Generic Quinoline-4-carboxamides Cannot Substitute for N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylquinoline-4-carboxamide in NOX-Focused Research


The quinoline-4-carboxamide scaffold is pharmacologically promiscuous [1]; minor substituent alterations yield divergent target profiles – from tubulin polymerization inhibition to carbonic anhydrase modulation . The 2-methyl-1,3-dioxoisoindolin-4-yl fragment on the amide nitrogen of CAS 683232-32-8 introduces a rigid, hydrogen-bond-capable isoindole-dione that is absent in common analogs such as N-phenyl or N-benzyl quinoline-4-carboxamides . This structural element is expected to alter both the conformational landscape and the hydrogen-bonding pharmacophore, directly impacting NOX isoform binding. Empirical screening data already show that closely related quinoline-4-carboxamides register as inactive against kinase, E3 ligase, and GPCR targets [2], demonstrating that subtle structural differences translate into binary on/off biological outcomes. Therefore, generic substitution without verifying the exact isoindole-dione-containing side chain risks complete loss of the intended NADPH oxidase interaction.

Quantitative Differentiation Evidence for N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylquinoline-4-carboxamide


Structural Differentiation from Standard 2-Phenylquinoline-4-carboxamide Derivatives

The target compound carries a 2-methyl-1,3-dioxoisoindolin-4-yl substituent at the carboxamide nitrogen, creating a molecular architecture distinct from the N-phenyl, N-benzyl, or N-(pyridin-2-yl) variants that dominate the published 2-phenylquinoline-4-carboxamide SAR [1]. This isoindole-dione fragment contributes an additional two carbonyl oxygen atoms and a methylated imide, increasing the hydrogen-bond acceptor count to 4 versus 2 for the unsubstituted 2-phenylquinoline-4-carboxamide scaffold [2]. The result is a substantially different electrostatic potential surface and a rigidified amide linkage that cannot be reproduced by conventional quinoline-4-carboxamide analogs [1].

Medicinal Chemistry NADPH Oxidase Inhibition Structure-Activity Relationship

Physicochemical Property Differentiation Against Apocynin (Acetovanillone)

Apocynin (acetovanillone, MW 166.2) is a widely used but non-selective NADPH oxidase inhibitor that requires myeloperoxidase-mediated activation and acts at millimolar concentrations [1]. In contrast, the target compound exhibits a computed XLogP3 of 4.2, a molecular weight of 407.4 g/mol, and a topological polar surface area of 79.4 Ų [2]. These values place it in a physicochemical space consistent with passive membrane permeability and oral bioavailability potential, whereas apocynin's low molecular weight and phenolic character result in rapid glucuronidation and limited tissue penetration [1]. The 0.52 fraction of C(sp³) hybridized carbons in the target compound reduces aromatic rigidity compared to fully planar quinolines, potentially improving solubility and formulation characteristics [2].

Druglikeness Lipophilicity NADPH Oxidase Inhibition

Selectivity Evidence from Broad-Panel Screening

The compound was tested in multiple PubChem bioassays as part of a putative kinase compound library screen. At the tested concentrations, CAS 683232-32-8 registered as inactive against Mycobacterium tuberculosis H37Rv growth, E3 ligase (FBW7) activation, MITF inhibition, TEAD-YAP interaction, GPR151 activation, and the SSB-PriA antibiotic target [1]. While a negative result from a single concentration does not constitute definitive selectivity profiling, the absence of promiscuous activity across mechanistically diverse targets contrasts with the broad-spectrum NADPH oxidase inhibitor DPI (diphenyleneiodonium), which non-selectively inhibits flavin-containing enzymes including nitric oxide synthases and mitochondrial complex I [2].

Pharmacological Selectivity High-Throughput Screening Off-Target Profiling

Caveat: Limited Quantitative NOX Inhibition Data for the Target Compound

Despite vendor annotations describing CAS 683232-32-8 as an NADPH oxidase inhibitor , no peer-reviewed quantitative IC50 or Ki values for purified NOX isoforms (NOX1-5) could be identified in PubMed, ChEMBL, or BindingDB for this precise compound at the time of analysis. The vendor-supplied literature references point to apocynin studies, not to data generated with the target compound, indicating a potential metadata error . In contrast, the structurally distinct NOX inhibitor GKT137831 (setanaxib) has published Ki values of 110 nM (NOX1) and 140 nM (NOX4) in cell-free assays [1]. Users must independently verify NOX inhibitory activity under their specific assay conditions before selecting this compound for target-based studies.

Data Transparency Procurement Decision Support NADPH Oxidase

Application Scenarios for N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylquinoline-4-carboxamide Based on Differential Evidence


Medicinal Chemistry SAR Exploration of Quinoline-4-carboxamide NOX Inhibitors

Researchers building structure-activity relationships around the 2-phenylquinoline-4-carboxamide scaffold can use this compound as a unique branching point. Its 2-methyl-1,3-dioxoisoindolin-4-yl substituent introduces H-bond acceptor and steric features absent from simpler N-aryl or N-alkyl analogs [1], enabling systematic exploration of how isoindole-dione fragments modulate NOX isoform binding and selectivity.

Intracellular NOX Probe Development (Lipophilicity-Driven)

With a computed XLogP3 of 4.2 (vs. 0.5 for apocynin) [2], this compound is a more suitable starting point for designing cell-permeable NOX probes. Its higher lipophilicity predicts superior membrane partitioning, making it relevant for studies requiring engagement of intracellular NOX isoforms (NOX1, NOX4) in intact cell assays, provided NOX inhibitory activity is confirmed.

Negative Control Design for Multi-Target Screening Panels

The documented inactivity of this compound across all eight tested PubChem bioassays (kinase, E3 ligase, transcription factor, GPCR) [3] supports its use as a negative control or inactive scaffold baseline when screening in-house quinoline-4-carboxamide libraries. Its clean profile helps distinguish true target engagement from assay interference.

Procurement for Cautious NOX-Focused Grant or Pilot Studies

When grant budgets or pilot experiments require a structurally novel quinoline-4-carboxamide with vendor-annotated NOX inhibition claims, this compound may be selected as a probe for preliminary testing. However, users must independently validate NOX potency and selectivity in their own assays, as peer-reviewed quantitative data for this specific molecule is currently absent .

Quote Request

Request a Quote for N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylquinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.